

In-Depth Technical Guide to DBCO-C3-PEG4-amine: Properties, Solubility, and Applications

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Compound of Interest

Compound Name: DBCO-C3-PEG4-amine

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This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of **DBCO-C3-PEG4-amine**, a heterobifunctional linker widely used in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Properties

DBCO-C3-PEG4-amine is a versatile molecule featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, a three-carbon (C3) linker, and a terminal primary amine for conjugation. The DBCO moiety allows for highly specific and biocompatible reactions with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.^[1] The terminal amine group provides a reactive handle for conjugation to molecules containing activated carboxylic acids (e.g., NHS esters), aldehydes, or other amine-reactive functional groups.

The table below summarizes the key chemical properties of **DBCO-C3-PEG4-amine**.

Property	Value	Reference(s)
Molecular Formula	C ₃₃ H ₄₃ N ₃ O ₈	[2]
Molecular Weight	609.7 g/mol	[2]
CAS Number	Not consistently available	
Appearance	Light yellow oil or solid	[3]
Purity	≥95%	[2]
Storage Conditions	-20°C (powder), -80°C (in solution)	

Note: The properties listed are for the "C3" variant of DBCO-PEG4-amine. A similar compound, DBCO-PEG4-amine (without the C3 linker), has a molecular formula of C₂₉H₃₇N₃O₆ and a molecular weight of 523.62 g/mol .

Solubility Profile

The hydrophilic PEG4 spacer significantly enhances the solubility of **DBCO-C3-PEG4-amine** in aqueous and organic solvents, a critical feature for its application in biological systems.

Solvent	Solubility	Reference(s)
DMSO	50 mg/mL (95.49 mM)	
DMF	Soluble	
DCM (Dichloromethane)	Soluble	
THF (Tetrahydrofuran)	Soluble	
Chloroform	Soluble	
Acetonitrile	Soluble	
Water	Increased solubility due to PEG	

Note: For many applications, stock solutions are prepared in anhydrous DMSO or DMF and then diluted into the appropriate aqueous reaction buffer.

Experimental Protocols

DBCO-C3-PEG4-amine is a key reagent in multi-step bioconjugation workflows. The following protocols provide a general methodology for its use.

Protocol 1: Conjugation of DBCO-C3-PEG4-amine to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the amine group of **DBCO-C3-PEG4-amine** to a molecule of interest (e.g., a small molecule drug, a peptide) that contains a carboxylic acid, which is first activated as an NHS ester.

Materials:

- Molecule of interest with a carboxylic acid group
- **DBCO-C3-PEG4-amine**
- N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS pH 7.4)
- Quenching reagent (e.g., Tris or glycine solution)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Activation of the Carboxylic Acid:
 - Dissolve the molecule of interest in anhydrous DMF or DMSO.
 - Add 1.5 equivalents of NHS and 1.5 equivalents of EDC.

- Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.
- Conjugation to **DBCO-C3-PEG4-amine**:
 - In a separate tube, dissolve **DBCO-C3-PEG4-amine** in DMSO.
 - Add the activated NHS ester solution to the **DBCO-C3-PEG4-amine** solution. A molar excess of the DBCO-linker may be used to ensure complete conversion of the molecule of interest.
 - Incubate the reaction for 2-4 hours at room temperature.
- Quenching and Purification:
 - (Optional) Quench any unreacted NHS esters by adding a small amount of Tris or glycine solution.
 - Purify the resulting DBCO-functionalized molecule using an appropriate chromatography method to remove excess reagents.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized molecule and an azide-containing biomolecule (e.g., an azide-modified antibody or protein).

Materials:

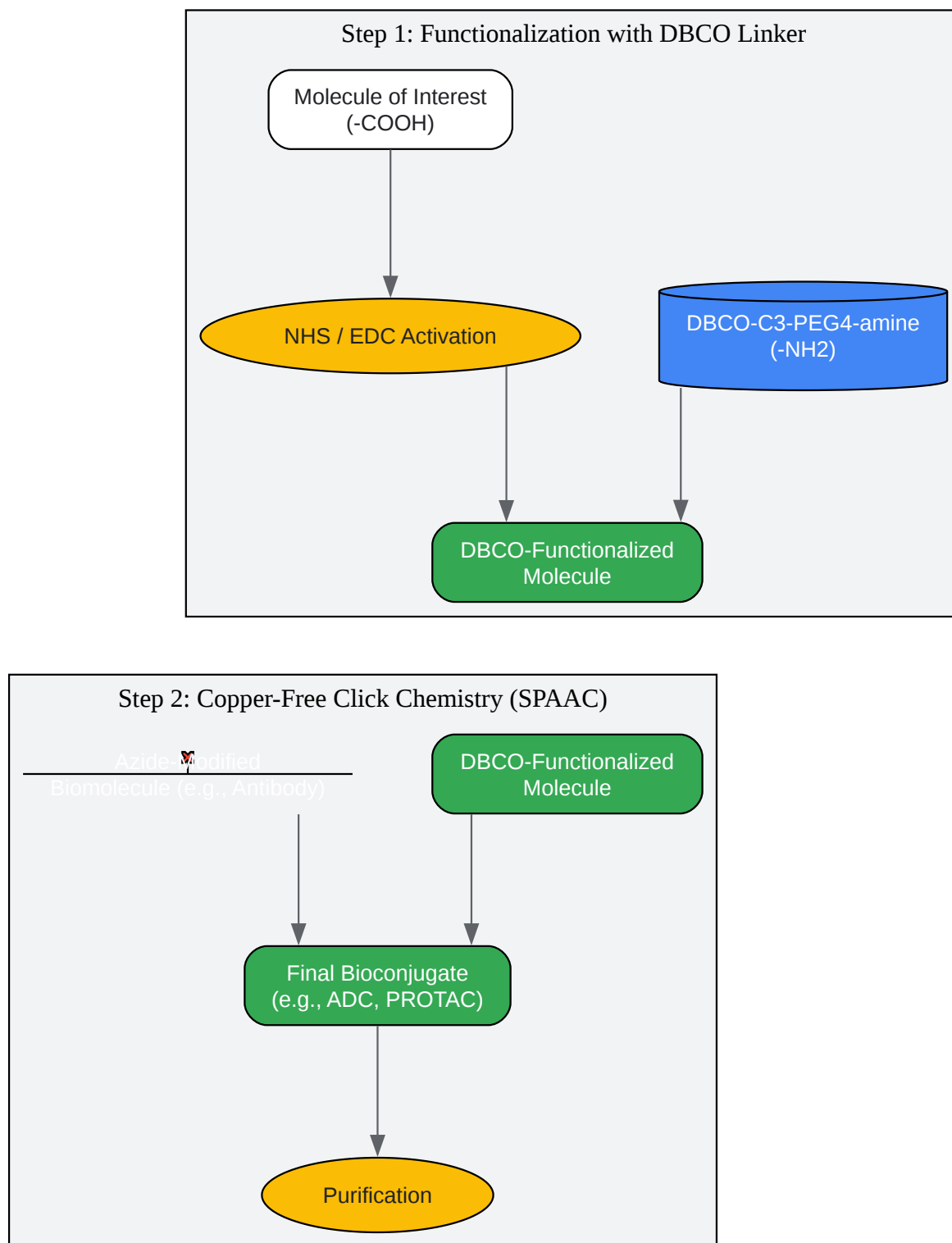
- DBCO-functionalized molecule (from Protocol 1)
- Azide-containing biomolecule
- Reaction buffer (e.g., PBS pH 7.4, azide-free)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Buffer Exchange:
 - Ensure the azide-containing biomolecule is in an amine-free and azide-free buffer, such as PBS at pH 7.4. If necessary, perform a buffer exchange using dialysis or a desalting column.
- Click Reaction:
 - Dissolve the purified DBCO-functionalized molecule in a minimal amount of DMSO.
 - Add the DBCO-functionalized molecule to the azide-containing biomolecule. A 2-4 fold molar excess of the DBCO-molecule over the azide-biomolecule is often recommended.
 - The final concentration of DMSO in the reaction mixture should ideally be below 20%.
 - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction is typically complete within 30 minutes at micromolar concentrations.
- Purification of the Conjugate:
 - Remove unreacted small molecules and byproducts by purifying the final conjugate. For proteins, this can be achieved using size-exclusion chromatography, dialysis, or spin filtration.
- Characterization:
 - Validate the final conjugate using methods such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using **DBCO-C3-PEG4-amine** in a two-step bioconjugation process.



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Caption: Workflow for bioconjugation using **DBCO-C3-PEG4-amine**.

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